molecular formula C11H14ClN B12945815 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12945815
M. Wt: 195.69 g/mol
InChI Key: RBMFOAZFINWIMN-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 4th position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives using reducing agents such as tin and hydrochloric acid or sodium and ethanol . Another approach involves the use of multicomponent reactions, which improve atom economy and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include quinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and substituted isoquinolines .

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3

InChI Key

RBMFOAZFINWIMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)Cl)C

Origin of Product

United States

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